molecular formula C18H15FN2O2 B4460880 N-(4-ethylphenyl)-5-(4-fluorophenyl)-3-isoxazolecarboxamide

N-(4-ethylphenyl)-5-(4-fluorophenyl)-3-isoxazolecarboxamide

Cat. No. B4460880
M. Wt: 310.3 g/mol
InChI Key: DDQLZEBWODPOOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylphenyl)-5-(4-fluorophenyl)-3-isoxazolecarboxamide, commonly known as EF-1, is a synthetic compound with potential therapeutic applications in the field of neuroscience. EF-1 is a selective positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), which is a G protein-coupled receptor that plays a crucial role in neuronal signaling. In recent years, EF-1 has gained significant attention from researchers due to its potential use in the treatment of various neurological disorders.

Mechanism of Action

EF-1 acts as a positive allosteric modulator of N-(4-ethylphenyl)-5-(4-fluorophenyl)-3-isoxazolecarboxamide, which is a G protein-coupled receptor that is widely expressed in the brain. When EF-1 binds to N-(4-ethylphenyl)-5-(4-fluorophenyl)-3-isoxazolecarboxamide, it enhances the receptor's activity, resulting in increased signaling of the neurotransmitter glutamate. This increased signaling has been shown to have positive effects on various neurological disorders.
Biochemical and Physiological Effects:
EF-1 has been shown to have a range of biochemical and physiological effects. It has been found to increase the release of dopamine and glutamate in the brain, which are two neurotransmitters that play a crucial role in neuronal signaling. EF-1 has also been found to increase the density of dendritic spines, which are structures on neurons that are essential for synaptic transmission.

Advantages and Limitations for Lab Experiments

One of the main advantages of EF-1 is its high selectivity for N-(4-ethylphenyl)-5-(4-fluorophenyl)-3-isoxazolecarboxamide. This selectivity makes it a valuable tool for studying the role of N-(4-ethylphenyl)-5-(4-fluorophenyl)-3-isoxazolecarboxamide in neuronal signaling. However, EF-1 has some limitations in lab experiments, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on EF-1. One potential direction is to investigate its potential use in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another direction is to develop more potent and selective positive allosteric modulators of N-(4-ethylphenyl)-5-(4-fluorophenyl)-3-isoxazolecarboxamide based on the structure of EF-1. Additionally, further studies are needed to determine the long-term effects of EF-1 on neuronal signaling and behavior.

Scientific Research Applications

EF-1 has been extensively studied in the field of neuroscience due to its potential therapeutic applications. It has been shown to have positive effects on various neurological disorders, including anxiety, depression, and schizophrenia. EF-1 has also been found to improve cognitive function, memory, and learning in animal models.

properties

IUPAC Name

N-(4-ethylphenyl)-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2/c1-2-12-3-9-15(10-4-12)20-18(22)16-11-17(23-21-16)13-5-7-14(19)8-6-13/h3-11H,2H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDQLZEBWODPOOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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